molecular formula C9H6ClN3O B11792117 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B11792117
M. Wt: 207.61 g/mol
InChI Key: CLTPQDAAZRPMTR-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 2-chloropyrimidin-4-yl group and at the 2-position with a carbaldehyde functional group. This structure combines electron-deficient pyrimidine with the reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h1-6H

InChI Key

CLTPQDAAZRPMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-chloropyrimidine with a pyrrole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Variations in Pyrimidine Substituents

1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde ()
  • Structure : Replaces the 2-chloro group with a thiophene (2-thienyl) substituent.
  • Molecular Formula : C₁₃H₁₀N₄OS (vs. C₉H₆ClN₃O for the target compound).
  • Applications : Thiophene-containing compounds are common in optoelectronics and as pharmacophores in drug discovery .
1-(2-Chloropyrimidin-4-yl)-1H-imidazole-4-carbaldehyde ()
  • Structure : Substitutes pyrrole with imidazole and positions the aldehyde at C4.
  • Molecular Formula : C₈H₅ClN₄O.
  • Key Differences : Imidazole’s basic nitrogen may improve solubility and metal coordination compared to pyrrole. The aldehyde’s position affects reactivity in subsequent derivatization .

Variations in Heterocyclic Core

1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole ()
  • Structure : Replaces pyrrole with benzoimidazole.
  • Molecular Formula : C₁₁H₇ClN₄.
  • Properties : The fused benzene ring increases hydrophobicity and may enhance DNA intercalation properties, common in anticancer agents .
(E)-1-(2-(2-(Phenylsulfonyl)vinyl)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde ()
  • Structure : Features a naphthyl group with a vinyl sulfonyl substituent.
  • Synthesis : Prepared via palladium-catalyzed C–H activation (50% yield, E/Z = 96:4).
  • Applications : The extended aromatic system and sulfonyl group suggest utility in materials science or as a protease inhibitor .

Substituents on the Pyrrole Ring

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde ()
  • Structure : Morpholine-ethyl group at the pyrrole’s 1-position.
  • Molecular Formula : C₁₁H₁₆N₂O₂.
  • Properties : Molar mass = 208.26 g/mol; classified as an irritant. The morpholine group enhances water solubility and bioavailability .
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde ()
  • Structure : Piperidine-ethyl substituent.
  • Applications : Used as an intermediate in small-molecule anticancer drugs due to improved aqueous solubility .

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Hazard Class
1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde C₉H₆ClN₃O 207.62 2-Chloropyrimidine Not reported
1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde C₁₃H₁₀N₄OS 282.31 Thiophene Not reported
1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde C₁₁H₁₆N₂O₂ 208.26 Morpholine-ethyl Irritant
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde C₁₂H₁₇N₃O 219.28 Piperidine-ethyl Not reported

Biological Activity

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is C9H7ClN3O, with a molecular weight of approximately 200.62 g/mol. The compound features a pyrrole ring fused with a chloropyrimidine moiety, which contributes to its diverse chemical interactions and biological activities.

Biological Activity

Research indicates that compounds containing both pyrrole and pyrimidine structures often exhibit significant biological activities. Key findings regarding the biological activity of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde include:

  • Anti-inflammatory Activity : Studies have shown that related pyrrole compounds can inhibit pro-inflammatory cytokines and demonstrate anti-inflammatory properties in vivo. For instance, certain fused pyrroles exhibit promising inhibition rates, suggesting that 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde may possess similar effects .
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles in its structure suggests potential antimicrobial activity. Compounds with similar frameworks have been found to exhibit potent activity against various pathogens, including Mycobacterium tuberculosis, with minimal cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde can be influenced by its structural components. A comparative analysis with structurally similar compounds reveals insights into how variations in substituents affect activity:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehydePyrrole ring with a phenyl groupExhibits strong anti-inflammatory activity
5-Amino-2-chloropyrimidinePyrimidine base with amino substitutionKnown for antimicrobial properties
1-(2-Methylpyrimidin-4-yl)-1H-pyrroleMethyl-substituted pyrimidinePotential use in neuroprotective therapies
4-Amino-2-chloro-5-fluoropyrimidineFluorinated variant of chloropyrimidineEnhanced bioavailability and metabolic stability

These compounds highlight how different substituents can influence biological activity and chemical reactivity, making each compound distinct despite structural similarities.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • In Vivo Studies : In a study evaluating the anti-inflammatory effects of various pyrrole derivatives, certain compounds showed significant inhibition of pro-inflammatory cytokines at multiple time intervals post-administration, indicating sustained biological activity .
  • Antitubercular Activity : Research on pyrrole derivatives revealed that some compounds demonstrated potent antitubercular activity with MIC values below 0.016 μg/mL, suggesting that modifications to the pyrrole structure could enhance efficacy against resistant strains of Mycobacterium tuberculosis .
  • Docking Studies : Molecular docking studies have confirmed the binding affinity of these compounds to key biological targets, providing insights into their mechanism of action and potential therapeutic applications.

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